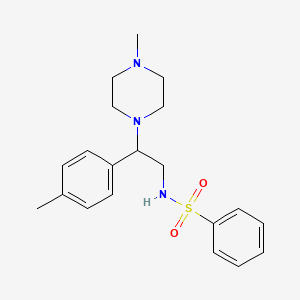
N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide, also known as BMS-345541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the IκB kinase (IKK) complex, which plays a critical role in the regulation of the nuclear factor-κB (NF-κB) signaling pathway. The NF-κB pathway is involved in the regulation of a wide range of cellular processes, including inflammation, immune response, cell survival, and proliferation. Therefore, the inhibition of this pathway has been proposed as a potential therapeutic strategy for the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
Compounds related to benzamide derivatives have been explored for their pharmacological properties, such as acting as selective serotonin 4 (5-HT4) receptor agonists. For instance, benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives have shown potential in accelerating gastric emptying and increasing the frequency of defecation, indicating their utility as prokinetic agents with potential applications in gastrointestinal motility disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Material Science and Membrane Technology
In the field of materials science, novel sulfonated thin-film composite nanofiltration membranes were developed for dye treatment, where sulfonated aromatic diamine monomers improved water flux by enhancing surface hydrophilicity without compromising dye rejection. This research underlines the significance of incorporating sulfonic acid groups into the membrane materials for efficient separation processes, demonstrating the relevance of such chemical functionalities in environmental applications (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Anticancer and Antimicrobial Activity
Benzamide derivatives have also been synthesized and evaluated for their anticancer and antimicrobial activities. For example, pyrazolone-enamines derived from 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one showed strong inhibitory effects on the proliferation of human liver cancer HepG2 cells. These compounds inhibited the activity of the human cancer cellular 20S proteasome, suggesting their potential as anticancer agents (Yan, Xu, Wu, Zhang, Zhang, Fan, & Bi, 2015).
Novel Synthesis Approaches
Research into the synthesis and stereochemistry of benzamidines and acetamidines highlights innovative approaches to creating N-substituted aroyl and acyl amidines. This work not only expands the chemical toolkit available for the synthesis of complex organic molecules but also provides insights into the molecular structures and stereochemical arrangements of these compounds, potentially informing the design of new drugs and materials (Oberlander & Tebby, 2000).
Propriétés
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-15-8-13-20(19(14-15)21(24)16-6-4-3-5-7-16)23-22(25)17-9-11-18(12-10-17)28(2,26)27/h3-14H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGPJNFWTQANGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
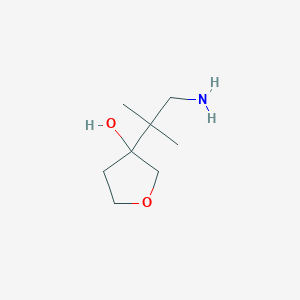
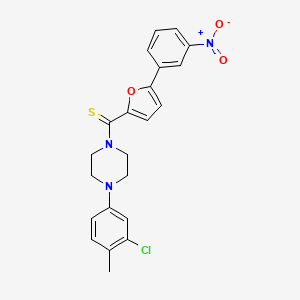

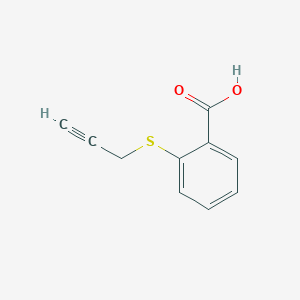
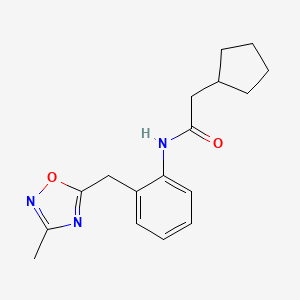
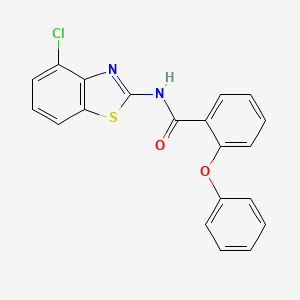

![1-[(3,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2809439.png)

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoyl)piperazine](/img/structure/B2809441.png)
![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2809442.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2809445.png)
![1-(4-Chlorophenyl)-2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2809446.png)
